molecular formula C11H20Cl2N4O B1402375 Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride CAS No. 1361116-90-6

Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride

Cat. No.: B1402375
CAS No.: 1361116-90-6
M. Wt: 295.21 g/mol
InChI Key: QUIFAZUWXYVMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxylic acid is an organic compound with the formula C5H9CO2H. It is a colorless nonvolatile oil . The compound you mentioned seems to be a derivative of this acid, with additional functional groups attached.


Synthesis Analysis

Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .


Physical and Chemical Properties Analysis

Cyclopentanecarboxylic acid has a molecular weight of 114.144 g·mol −1, appears as a colorless oil, has a density of 1.0510 g/cm 3, a melting point of −7 °C, and a boiling point of 212 °C . The properties of the specific compound you mentioned would depend on the additional functional groups present.

Scientific Research Applications

Synthesis and Characterization

  • Cyclopentanecarboxylic acid derivatives have been synthesized and characterized for their potential applications. For instance, the synthesis of pyrazole carboxylic acid derivatives and their evaluation for antiglaucoma activity have been a notable area of study (Kasımoğulları et al., 2010).

Development of New Compounds and Processes

  • New compounds involving cyclopentanecarboxylic acid derivatives have been developed. For example, the synthesis of ω-heterocyclic amino acids from carboxy lactams has been achieved, showcasing a novel approach to creating new compounds (Singh et al., 2005).

Application in Insecticides

  • Cyclopentanecarboxylic acid derivatives have been used in developing insecticidal compounds. A study focused on the scalable process development for an insecticidal candidate, tyclopyrazoflor, illustrates this application (Yang et al., 2019).

Potential in Antiproliferative and Antibacterial Activities

  • The synthesis of cyclopentanecarboxylic acid derivatives and their preliminary evaluation for antiproliferative activity against human cancer cell lines have been explored (Pirol et al., 2014). Additionally, certain derivatives have shown antibacterial activities (Bildirici et al., 2007).

Safety and Hazards

Cyclopentanecarboxylic acid has been labeled with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The safety and hazards of the specific compound you mentioned would depend on the additional functional groups present.

Properties

IUPAC Name

N-[1-(2-aminoethyl)pyrazol-4-yl]cyclopentanecarboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c12-5-6-15-8-10(7-13-15)14-11(16)9-3-1-2-4-9;;/h7-9H,1-6,12H2,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIFAZUWXYVMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN(N=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride
Reactant of Route 2
Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride
Reactant of Route 3
Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride
Reactant of Route 4
Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride
Reactant of Route 5
Reactant of Route 5
Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride
Reactant of Route 6
Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.